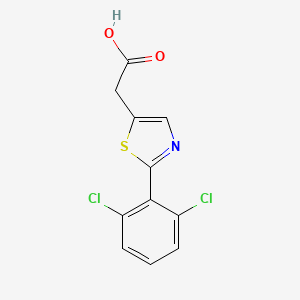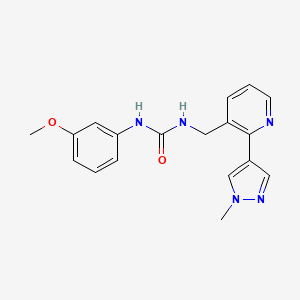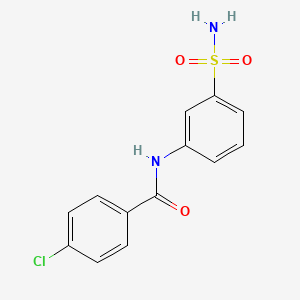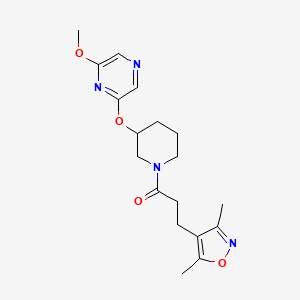![molecular formula C10H11N3O4 B2988307 methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 119350-50-4](/img/structure/B2988307.png)
methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a methyl ester derivative of the pyrrolopyrimidine core . It has been studied for its potential as a kinase inhibitor and anticancer agent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyrimidine core with a methyl ester group . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis
The compound can undergo oxidation under the Radziszewski reaction conditions . The presence of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to form methyl 11-aryl-12-benzoyl-9-hydroxy-4,6-dimethyl-3,5,10-trioxo-4,6,8,11-tetraazatricyclo[7.2.1.02,7]dodec-2(7)-ene-1-carboxylates, which undergo thermal recyclization to 1-aryl-3-benzoyl-4-hydroxy-1′,3′-dimethylspiro[pyrrole-2,5′-pyrrolo[2,3-d]pyrimidine]-2′,4′,5,6′(1H,1′H,3′H,7′H)-tetraones (Denislamova et al., 2011).
Thermal Stability
- Thermal analyses of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine derivatives provide information on their thermal stability and decomposition patterns (Salih & Al-Sammerrai, 1986).
Synthesis of Derivatives
- One-pot synthesis techniques have been developed for creating novel spiro compounds, such as 1′-methyl-2,3″-dioxo-5″-aryl-1,2,5a″,7″,8″,9a″-hexahydro-5″H,6″H-dispiro[indole-3,2′-pyrrolidine-3′,2″-pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine]-4′-carboxylic acid methyl ester (Li et al., 2014).
Antimicrobial Activity
- Novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids show significant antibacterial and antifungal activities, making them of interest in antimicrobial research (Shastri & Post, 2019).
Quantum Chemical Studies
- Quantum chemical calculations have been conducted to understand the energies, electronic structures, and molecular geometries of pyrimidine derivatives, including methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, which provides insights into their reactivity and stability (Mamarakhmonov et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been found to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that the mechanism of action of similar substances is based on the inhibition of viral dna polymerases . A key role in this process is assigned to the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .
Biochemical Pathways
It is known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Many reports have linked ROS overexpression and disease development .
Pharmacokinetics
The compound’s synthesis involves the alkylation of a similar compound by allyl bromide in dmf in the presence of potassium carbonate .
Result of Action
It is known that similar compounds can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Action Environment
The synthesis of similar compounds has been reported to be influenced by the presence of certain substances such as glacial acetic acid .
Propiedades
IUPAC Name |
methyl 1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-12-7-5(8(14)13(2)10(12)16)4-6(11-7)9(15)17-3/h4,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKAWYINYLRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2)C(=O)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988228.png)
![3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2988229.png)



![3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2988235.png)
![1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2988237.png)
![1-Benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2988239.png)


